molecular formula C25H25N5O B2639793 3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384368-16-5

3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2639793
CAS No.: 384368-16-5
M. Wt: 411.509
InChI Key: CBVWASWKZIEWOF-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3, a nitrile group at position 4, and a piperazine ring at position 1. This compound belongs to a broader class of pyrido-benzimidazole derivatives, which are investigated for applications in medicinal chemistry, particularly as antimicrobial and anticancer agents .

The synthesis of such derivatives typically involves nucleophilic substitution reactions between chlorinated intermediates and amine-containing substituents. For example, compounds with piperazine groups are synthesized by reacting 1-(2-chloroethyl)amino precursors with piperazine derivatives under reflux conditions in solvents like dioxane/dimethylformamide (DMF) .

Properties

IUPAC Name

3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c1-19-17-24(30-23-10-6-5-9-22(23)27-25(30)21(19)18-26)29-13-11-28(12-14-29)15-16-31-20-7-3-2-4-8-20/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVWASWKZIEWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCOC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This step often starts with the condensation of an appropriate o-phenylenediamine with a pyridine carboxaldehyde under acidic conditions to form the pyrido[1,2-a]benzimidazole scaffold.

    Introduction of the Piperazine Moiety: The next step involves the nucleophilic substitution reaction where the pyrido[1,2-a]benzimidazole core is reacted with 1-(2-phenoxyethyl)piperazine in the presence of a base such as potassium carbonate.

    Methylation and Cyanation:

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile exhibit promising anticancer activities. For instance, studies have shown that derivatives of benzimidazole and piperazine can effectively inhibit cancer cell proliferation in vitro. In one study, a related compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this class of compounds may be useful in developing new cancer therapies .

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuropharmacological properties. Compounds containing piperazine have been explored for their potential as anxiolytics and antidepressants. Research indicates that the interaction of such compounds with serotonin and dopamine receptors could lead to therapeutic effects on mood disorders .

Cardiovascular Applications

3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile has been included in screening libraries targeting cardiovascular diseases. Its potential as a diacylglycerol kinase inhibitor suggests that it could play a role in managing conditions like hypertension and heart failure .

Drug Discovery

The compound is part of various drug discovery initiatives aimed at identifying new therapeutic agents. Its inclusion in libraries for high-throughput screening highlights its relevance in ongoing research for novel drug candidates .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • Anticancer Activity : A study published in Nature reported that a related benzimidazole derivative exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong anticancer potential .
  • Neuropharmacological Studies : Research conducted on piperazine derivatives demonstrated their effectiveness in modulating neurotransmitter systems, providing insights into their use as antidepressants .
  • Cardiovascular Research : A recent investigation into diacylglycerol kinase inhibitors revealed that compounds structurally related to 3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile showed promise in reducing blood pressure in animal models .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a]benzimidazole core is known to bind to DNA and proteins, potentially interfering with cellular processes. The piperazine moiety can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity: The 2-phenoxyethyl group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or morpholino groups). This could enhance blood-brain barrier penetration but reduce aqueous solubility . Compounds with methoxy groups (e.g., 3,4,5-trimethoxyphenyl derivative) exhibit improved solubility and fluorescence, making them suitable for imaging applications .

Synthetic Yields and Reactivity :

  • Piperazine-containing derivatives generally show moderate-to-high yields (52–91%) depending on reaction conditions. For example, 13c (piperidine derivative) achieved 89.55% yield, while 13e (piperazine derivative) yielded 74.63%, suggesting steric hindrance from the piperazine ring may reduce efficiency .

The target compound’s phenoxyethyl group may confer unique receptor-binding profiles, though specific activity data are lacking in the evidence.

Research Findings and Data Tables

Physicochemical Properties of Selected Derivatives

Compound ID Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target ~460.5* Not reported Not reported Anticipated C≡N stretch ~2200 cm⁻¹; aromatic δH ~7-8 ppm
3i () 332.12 Not reported 91 $^1$H NMR: δ 2.34 (s, CH3), 7.04–8.58 (aromatic H)
13c () 333.44 >264 89.55 IR: 2200 cm⁻¹ (C≡N), 1630 cm⁻¹ (C=N)
3w () 266.30 Not reported 73 HRMS: [M+H]+ calcd 266.30, found 266.30

*Estimated based on structural analogs.

Biological Activity

3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile (commonly referred to as compound C063-0003) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological properties. The molecular formula is C27H29N5OC_{27}H_{29}N_{5}O, and it has a molecular weight of 439.6 g/mol . The structure features a piperazine ring and a phenoxyethyl substituent, which are crucial for its biological activity.

Anticancer Activity

Research indicates that 3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile exhibits significant anticancer properties. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1MCF-7 (breast)25.72 ± 3.95Induces apoptosis via caspase activation
Study 2U87 (glioblastoma)45.2 ± 13.0Inhibits PI3K/Akt pathway
Study 3NCI-H460 (lung)Not specifiedCell cycle arrest in G2/M phase

The compound's anticancer effects are primarily attributed to its ability to induce apoptosis in cancer cells. In vitro studies have shown that it activates caspases, which are essential for the apoptotic process . Additionally, it has been observed to inhibit key signaling pathways such as PI3K/Akt, leading to reduced cell proliferation and increased apoptosis .

Case Studies

  • Apoptosis Induction : In a study involving the MCF cell line, treatment with the compound resulted in a dose-dependent increase in apoptotic cells, demonstrating its potential as an effective anticancer agent .
  • Cell Cycle Regulation : The compound was found to significantly increase the percentage of cells in the G2/M phase of the cell cycle while decreasing those in G1, suggesting its role in cell cycle regulation .

Synthesis and Structural Modifications

The synthesis of 3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps that optimize yield and purity. Various synthetic methods have been reported, including multicomponent reactions that allow for efficient assembly of the benzimidazole core . Structural modifications can enhance biological activity; for example, substituents on the piperazine ring can significantly affect potency.

Q & A

Q. Example Table: NMR Data Cross-Validation

Signal (δ, ppm)AssignmentObserved ()Expected (Literature)
7.54 (s, 1H)Pyrazole HConfirmed7.50–7.60
5.16 (s, 2H)CH₂ linkerMatched5.10–5.20

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis due to volatile reagents (e.g., trifluoroacetic acid) .
  • Storage: Inert atmosphere (N₂ or Ar) at –20°C to prevent azide degradation .

How can reaction optimization balance yield and scalability for this compound?

Q. Advanced

  • DoE (Design of Experiments): Screen variables (temperature, solvent ratio, catalyst loading) using fractional factorial designs.
  • Catalyst Exploration: Replace trifluoroacetic acid with immobilized acid catalysts to reduce purification steps .
  • Flow Chemistry: Continuous flow systems may enhance scalability by improving heat/mass transfer .

What purification strategies are most effective for isolating this compound from complex mixtures?

Q. Basic

  • Precipitation: Effective for MCR-derived products due to low solubility in reaction media .
  • Flash Chromatography: For azide-containing intermediates, use silica gel with cyclohexane/ethyl acetate gradients (0–25% ethyl acetate over 20 CVs) .

How can computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity?

Q. Advanced

  • DFT Calculations: Model transition states to explain regioselectivity in MCRs (e.g., preferential attack at pyrido N-atom) .
  • Docking Studies: Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina, guided by HRMS/NMR-validated structures .

What statistical approaches are recommended for analyzing contradictory biological activity data?

Q. Advanced

  • Meta-analysis: Pool data from independent assays (e.g., IC₅₀ values) using random-effects models to account for variability.
  • ANOVA: Identify significant differences in activity across synthetic batches or substituent groups .

How should researchers design experiments to validate mechanistic hypotheses for its formation?

Q. Advanced

  • Isotopic Labeling: Use ¹⁵N-labeled reagents to track nitrogen migration in MCRs.
  • Kinetic Profiling: Monitor intermediate formation via in-situ FTIR or LC-MS .

What theoretical frameworks guide the study of its physicochemical properties?

Q. Basic

  • Hammett Plots: Correlate substituent effects (σ values) on electronic properties (e.g., λmax in UV-Vis) .
  • QSAR Models: Relate logP and TPSA (Topological Polar Surface Area) to solubility and bioavailability .

How can researchers integrate this compound into broader drug discovery pipelines?

Q. Advanced

  • Fragment-Based Screening: Use SPR (Surface Plasmon Resonance) to assess target engagement.
  • ADMET Profiling: Evaluate CYP450 inhibition (e.g., CYP3A4) and P-gp substrate potential early in lead optimization .

Notes

  • Data Sources: Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over vendor catalogs .
  • Contradictions: MCR-derived products may precipitate without chromatography, while azide routes require rigorous purification .

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